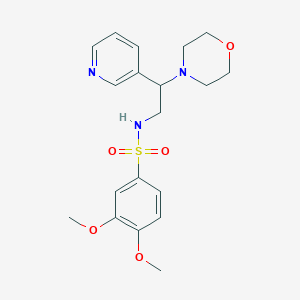
3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . The molecule also has two methoxy groups attached to the benzene ring, a morpholino group, and a pyridin-3-yl group attached through an ethyl linker .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), ether linkages (from the methoxy groups), a sulfonamide group, and a morpholine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions. The ether groups could potentially be cleaved under acidic conditions. The sulfonamide group is typically stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific arrangement of atoms and the functional groups present in the molecule .科学的研究の応用
Antioxidant and Enzyme Inhibition Properties
Sulfonamides incorporating triazine motifs, closely related in structure to the queried compound, exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, certain benzenesulfonamides showed significant inhibition against AChE and BChE, suggesting a potential in managing neurodegenerative diseases (Nabih Lolak et al., 2020).
Antimycobacterial Activity
Thiourea derivatives bearing a benzenesulfonamide moiety demonstrated considerable antimycobacterial activity, highlighting the potential of such compounds in tuberculosis treatment. The structure-activity relationship analysis underlines the significance of specific moieties for enhancing potency, pointing to the value of sulfonamide compounds in developing new antimycobacterial agents (M. Ghorab et al., 2017).
PI3K Inhibitors for Pulmonary Fibrosis
Compounds structurally similar to the queried molecule have been explored as PI3K inhibitors for treating idiopathic pulmonary fibrosis, demonstrating the therapeutic potential of sulfonamide derivatives in respiratory conditions. Although not directly matching the queried chemical, these findings suggest a broader application scope for sulfonamides in treating pulmonary diseases (P. Norman, 2014).
Carbonic Anhydrase Inhibition
Research indicates that ureido benzenesulfonamides, with a structural resemblance to the compound , effectively inhibit carbonic anhydrase isoforms. These inhibitors are relevant for treating conditions like glaucoma, epilepsy, obesity, and cancer, showcasing the diverse therapeutic potential of sulfonamide derivatives (Nabih Lolak et al., 2019).
Anti-Breast Cancer Activity
Another study synthesized a novel benzenesulfonamide derivative showing significant anti-breast cancer activity, underlining the importance of sulfonamide compounds in oncological research. The compound exhibited higher potency against breast cancer cells compared to standard treatments, indicating the potential of sulfonamides in cancer therapy (Praveen Kumar et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-25-18-6-5-16(12-19(18)26-2)28(23,24)21-14-17(15-4-3-7-20-13-15)22-8-10-27-11-9-22/h3-7,12-13,17,21H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJHNSSTRWDJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2826700.png)

![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)
![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)
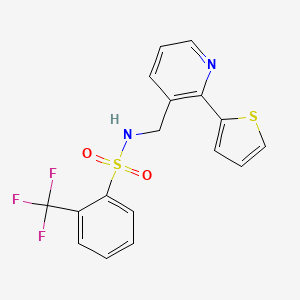
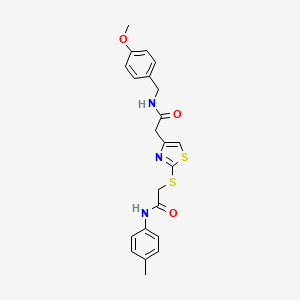
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)

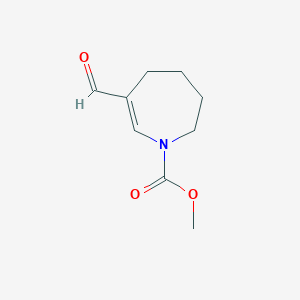

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)
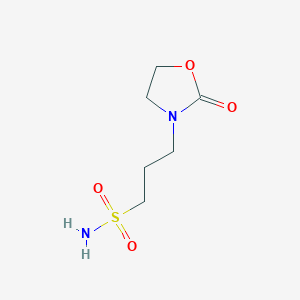
![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)